2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole
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Overview
Description
2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole is a chemical compound with the molecular formula C16H12F2N2S3. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole typically involves the reaction of 2-fluorobenzyl chloride and 4-fluorobenzyl chloride with thiourea under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Substituted thiadiazole derivatives
Scientific Research Applications
2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-5-((4-chlorobenzyl)thio)-1,3,4-thiadiazole
- 2-((2-Bromobenzyl)thio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole
- 2-((2-Methylbenzyl)thio)-5-((4-methylbenzyl)thio)-1,3,4-thiadiazole
Uniqueness
2-((2-Fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can increase the compound’s lipophilicity, allowing it to better penetrate cell membranes and interact with intracellular targets. Additionally, the fluorine atoms can improve the compound’s metabolic stability, making it more resistant to degradation by enzymes .
Properties
CAS No. |
477330-73-7 |
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Molecular Formula |
C16H12F2N2S3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H12F2N2S3/c17-13-7-5-11(6-8-13)9-21-15-19-20-16(23-15)22-10-12-3-1-2-4-14(12)18/h1-8H,9-10H2 |
InChI Key |
IODPXOXIRMSDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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